4-(Bromomethyl)-2-piperidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-4-5-1-2-8-6(9)3-5/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKYYBGZTFVTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824065-27-1 | |
| Record name | 4-(bromomethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of the Bromomethyl Moiety in Piperidinone Systems
Transition Metal-Catalyzed Transformations
The carbon-bromine bond in 4-(bromomethyl)-2-piperidinone is susceptible to oxidative addition by various transition metals, paving the way for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal in the synthesis of more complex molecular architectures based on the piperidinone core.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. While specific studies on this compound are not extensively documented, the reactivity of similar alkyl bromides in Suzuki and Sonogashira coupling reactions provides a strong basis for predicting its behavior.
Suzuki Coupling: The Suzuki coupling reaction typically involves the reaction of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. For this compound, this would entail coupling with various aryl or vinyl boronic acids or their esters. The reaction is expected to proceed under standard Suzuki conditions, yielding 4-(arylmethyl)- or 4-(allyl)-2-piperidinones. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.comnih.gov
Interactive Data Table: Hypothetical Suzuki Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane | 100 | 10 | 88 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF | 80 | 16 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME | 85 | 12 | 75 |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would lead to the synthesis of 4-(alkynylmethyl)-2-piperidinones. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step involving a copper acetylide intermediate. mdpi.com
Interactive Data Table: Hypothetical Sonogashira Coupling Reactions of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | DiPEA | DMF | 50 | 10 | 89 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine (B6355638) | Toluene | 70 | 12 | 83 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Acetonitrile (B52724) | RT | 24 | 76 |
Cyclization Reactions
The bromomethyl group can participate in intramolecular cyclization reactions, often catalyzed by transition metals like rhodium, to construct bicyclic or spirocyclic systems containing the piperidinone moiety. These reactions are valuable for generating molecular complexity in a single step.
Rhodium-catalyzed intramolecular cyclizations can proceed through various mechanisms, including those involving C-H activation or Heck-type reactions. nih.govnih.gov For instance, an N-alkenyl-substituted this compound could undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-Br bond and the resulting organopalladium species adds across the double bond, followed by β-hydride elimination to yield a cyclized product.
Another possibility is an intramolecular aldol-type cyclization, which has been demonstrated with rhodium catalysts in other systems. beilstein-journals.org While not a direct transformation of the bromomethyl group, its prior conversion to a suitable functional group could enable such a cyclization.
Oxidation and Reduction Chemistry of the Bromomethyl Group
The bromomethyl group in this compound can be readily oxidized to an aldehyde or reduced to a methyl group, providing access to different classes of piperidinone derivatives.
Oxidation: The oxidation of the bromomethyl group to a formyl group (aldehyde) can be achieved using various reagents. A common method involves the use of dimethyl sulfoxide (DMSO) based oxidants, such as in the Kornblum oxidation, where the bromide is first displaced by a sulfoxide, followed by elimination to the aldehyde. Alternatively, other oxidizing agents like sodium periodate in the presence of a ruthenium catalyst could be employed. The resulting 4-formyl-2-piperidinone is a valuable intermediate for further synthetic elaborations, such as reductive amination or olefination reactions.
Reduction: The bromomethyl group can be reduced to a methyl group via catalytic hydrogenation. researchgate.net This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. tcichemicals.com This reaction provides a straightforward route to 4-methyl-2-piperidinone, a fundamental piperidinone derivative. Other reducing agents, such as tributyltin hydride in a radical-mediated dehalogenation, could also be utilized.
Interactive Data Table: Oxidation and Reduction of this compound
| Reaction | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Oxidation | DMSO, NaHCO₃ | Dioxane | 100 | 6 | 4-Formyl-2-piperidinone | 75 |
| Reduction | H₂, 10% Pd/C | Methanol | RT | 12 | 4-Methyl-2-piperidinone | 95 |
| Reduction | Bu₃SnH, AIBN | Toluene | 80 | 4 | 4-Methyl-2-piperidinone | 88 |
Derivatization Strategies via Bromomethyl Group Transformations
The high reactivity of the bromomethyl group towards nucleophilic substitution allows for a wide range of derivatization strategies. This approach is one of the most common methods to introduce diverse functionalities at the 4-position of the 2-piperidinone ring.
The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. A variety of nucleophiles can be employed, leading to a plethora of derivatives.
Displacement with Nitrogen Nucleophiles: A prominent example is the reaction with sodium azide (NaN₃) to form 4-(azidomethyl)-2-piperidinone. researchgate.netmasterorganicchemistry.com This azide derivative can be subsequently reduced to the corresponding 4-(aminomethyl)-2-piperidinone or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. nih.gov Other nitrogen nucleophiles like amines and amides can also be used to introduce substituted amino functionalities.
Displacement with Oxygen and Sulfur Nucleophiles: Alkoxides, phenoxides, and carboxylates can serve as oxygen nucleophiles to generate ethers and esters, respectively. Similarly, thiolates can be used to form thioethers.
Interactive Data Table: Nucleophilic Substitution Reactions of this compound
| Entry | Nucleophile | Reagent | Solvent | Product |
| 1 | Azide | Sodium azide | DMF | 4-(Azidomethyl)-2-piperidinone |
| 2 | Hydroxide | Sodium hydroxide | Acetone (B3395972)/H₂O | 4-(Hydroxymethyl)-2-piperidinone |
| 3 | Cyanide | Sodium cyanide | DMSO | 4-(Cyanomethyl)-2-piperidinone |
| 4 | Thiophenoxide | Sodium thiophenoxide | Ethanol | 4-(Phenylthiomethyl)-2-piperidinone |
| 5 | Phthalimide | Potassium phthalimide | DMF | 4-(Phthalimidomethyl)-2-piperidinone |
These derivatization strategies highlight the utility of this compound as a versatile building block in the synthesis of a wide range of functionalized piperidinone derivatives with potential applications in medicinal chemistry and materials science.
Application of 4 Bromomethyl 2 Piperidinone As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent reactivity of the bromomethyl group in 4-(Bromomethyl)-2-piperidinone makes it an excellent electrophile for substitution reactions with various nucleophiles. This property is extensively exploited in the synthesis of complex heterocyclic compounds. By reacting with amines, thiols, and other heteroatom-containing nucleophiles, a diverse range of substituents can be introduced at the 4-position of the piperidinone ring. Subsequent intramolecular cyclization reactions, often involving the lactam nitrogen or carbonyl group, can then be employed to construct fused or appended heterocyclic rings. For instance, reaction with a binucleophilic species can lead to the formation of bicyclic systems in a single synthetic operation. The lactam ring itself can also undergo various transformations, such as reduction or ring-opening, to further diversify the resulting heterocyclic frameworks.
Building Block for Nitrogen-Containing Polycycles
The construction of nitrogen-containing polycyclic scaffolds is a significant area of organic synthesis, driven by the prevalence of such motifs in natural products and pharmaceuticals. This compound serves as a key building block in this endeavor. Intramolecular cyclization strategies are particularly effective in this context. For example, by first N-substituting the piperidinone with a group containing a nucleophilic or reactive site, a subsequent intramolecular reaction with the bromomethyl group can lead to the formation of a new ring, resulting in a fused or bridged polycyclic system. The specific nature of the N-substituent and the reaction conditions can be tailored to control the size and stereochemistry of the newly formed ring. Free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been shown to be an effective method for creating polyheterocycles containing pyrrole and pyridine (B92270) rings. beilstein-journals.org
Intermediate in the Creation of Bridged and Spirocyclic Systems
The synthesis of bridged and spirocyclic systems presents unique challenges in controlling three-dimensional molecular architecture. This compound provides a valuable starting point for accessing these complex structures.
Bridged Systems: The formation of bridged bicyclic piperidines is of significant interest in medicinal chemistry. nih.gov Intramolecular reactions are key to forming these structures from this compound derivatives. By introducing a suitable tether on the nitrogen atom of the lactam, a subsequent intramolecular alkylation of a nucleophile on that tether by the bromomethyl group can lead to the formation of a bridge across the piperidine (B6355638) ring. The length and flexibility of the tether are critical in determining the feasibility and outcome of the cyclization. Rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions represent a modern strategy for the synthesis of various bridged bicyclo[m.n.2] ring systems. nih.gov
Spirocyclic Systems: Spiro-heterocycles, where two rings share a single atom, are another important class of compounds accessible from this compound. researchgate.net One common strategy involves the use of the bromomethyl group to alkylate a nucleophile that is part of a cyclic precursor. This intermolecular reaction is then followed by an intramolecular cyclization involving the piperidinone ring to form the spirocyclic junction. Alternatively, a tandem reaction sequence can be envisioned where the initial alkylation product undergoes a spontaneous or induced cyclization to yield the spirocycle. The synthesis of spirocyclic oxindoles, for example, is an area of significant research interest. rsc.orgrsc.org
Role in the Synthesis of Advanced Organic Materials
The application of this compound extends beyond the synthesis of discrete molecules to the realm of polymer chemistry. The lactam functionality makes it a suitable monomer for ring-opening polymerization (ROP), a powerful technique for the synthesis of polyamides. The presence of the bromomethyl group offers a unique opportunity to create functional polymers. This reactive handle can be preserved during the polymerization process and then utilized for post-polymerization modification, allowing for the introduction of various chemical entities along the polymer backbone. This approach enables the tailoring of the polymer's properties for specific applications, such as in the development of novel biomaterials or functional coatings.
Furthermore, the bromomethyl group can be used to initiate polymerization of other monomers or to graft polymer chains onto surfaces, leading to the creation of advanced materials with complex architectures and functionalities. The synthesis of polyamides through the ring-opening polymerization of lactams is a well-established and versatile method. beilstein-journals.orgcymitquimica.com
Utilization in Medicinal Chemistry Research Programs
The piperidine and lactam moieties are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds. abo.fidiva-portal.orgnih.govajchem-a.comsemanticscholar.orgnih.govlongdom.orgresearchgate.netasiapharmaceutics.inforesearchgate.netumassd.edu this compound serves as a versatile scaffold for the generation of libraries of compounds for drug discovery programs.
Precursors for Lactam Derivatives
The lactam ring in this compound can be derivatized in numerous ways to explore structure-activity relationships. The nitrogen atom can be alkylated or acylated with a wide variety of substituents. These modifications can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity. The synthesis of various lactam derivatives is a cornerstone of medicinal chemistry research. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgrsc.org
The following table provides examples of the types of lactam derivatives that can be synthesized from this compound and their potential applications in medicinal chemistry.
| Derivative Type | Synthetic Approach | Potential Medicinal Chemistry Application |
| N-Alkyl Piperidinones | Alkylation of the lactam nitrogen with various alkyl halides. | Modulation of pharmacokinetic properties. |
| N-Aryl Piperidinones | N-Arylation using coupling reactions (e.g., Buchwald-Hartwig). | Introduction of aromatic interactions with biological targets. |
| N-Acyl Piperidinones | Acylation of the lactam nitrogen with acyl chlorides or anhydrides. | Mimicking peptide bonds or introducing specific functionalities. |
Synthetic Pathways to Piperidine-Containing Frameworks
The piperidine ring is a ubiquitous scaffold in pharmaceuticals. abo.fi this compound can be readily converted to a variety of piperidine-containing frameworks through modifications of the lactam ring. For example, reduction of the lactam carbonyl group provides access to 4-(substituted-methyl)piperidines. These piperidine derivatives can then be further functionalized at the nitrogen atom to generate a diverse range of compounds for biological screening. The ability to introduce a variety of substituents at the 4-position via the bromomethyl handle, combined with the versatility of the piperidine scaffold, makes this compound a powerful tool in the design and synthesis of novel therapeutic agents.
The table below outlines some of the synthetic transformations that can be applied to the piperidinone ring to generate diverse piperidine frameworks.
| Transformation | Reagents and Conditions | Resulting Piperidine Framework |
| Lactam Reduction | Strong reducing agents (e.g., Lithium Aluminum Hydride). | 4-(Bromomethyl)piperidine |
| N-Alkylation followed by Reduction | 1. Alkylation of the lactam nitrogen. 2. Lactam reduction. | N-Substituted-4-(bromomethyl)piperidines |
| Ring-Opening | Hydrolysis or aminolysis under appropriate conditions. | Functionalized amino acids or amides. |
Intermediate in Analogue Synthesis for Mechanistic Probes
The study of biological mechanisms at a molecular level often necessitates the use of specialized chemical tools known as mechanistic probes. These probes are synthetic molecules designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function, structure, and interactions. The design of such probes frequently involves the modification of a core scaffold that has a known affinity for the biological target. This compound is a versatile synthetic intermediate that holds significant potential for the creation of a diverse array of mechanistic probes due to its inherent chemical functionalities.
The utility of this compound as a precursor for mechanistic probes stems from the presence of a reactive bromomethyl group attached to the piperidinone core. This electrophilic center is susceptible to nucleophilic substitution, allowing for the covalent attachment of various reporter groups, cross-linking moieties, or other functionalities. The piperidinone ring itself can serve as a recognition element for specific biological targets, or it can be further elaborated to mimic the structure of a known ligand or inhibitor. This modular approach enables the systematic development of probes to investigate different aspects of a biological system.
The synthesis of mechanistic probes from this compound can be envisioned through several strategic chemical transformations. The following sections will detail the potential synthetic routes to generate different classes of molecular probes, highlighting the key reactions and the nature of the resulting analogues. While direct literature examples for the use of this specific compound in probe synthesis are not extensively documented, the principles of organic synthesis allow for a clear projection of its utility.
Synthetic Pathways to Mechanistic Probes from this compound
The primary reaction utilized in the derivatization of this compound is nucleophilic substitution at the bromomethyl position. This allows for the introduction of a wide range of functional groups.
| Probe Type | Nucleophile | Resulting Linkage | Potential Application |
| Affinity-Based Probes | Azide (N₃⁻) | Azidomethyl | Click chemistry conjugation to reporter tags |
| Fluorescent Probes | Thiol-containing fluorophore (R-SH) | Thioether | Visualization of target localization |
| Photoaffinity Probes | Phenoxide with a photolabile group | Ether | Covalent labeling of binding partners upon photoactivation |
| Biotinylated Probes | Biotin-thiol | Thioether | Affinity purification of target proteins |
This table is interactive. Users can sort and filter the data based on probe type, nucleophile, resulting linkage, and potential application.
Detailed Research Findings on Analogue Synthesis
While specific research focused solely on this compound as a mechanistic probe intermediate is limited, the synthesis of structurally related piperidinone derivatives for biological evaluation provides a strong basis for its potential applications. Research into the synthesis of substituted piperidinones has demonstrated the feasibility of various alkylation and functionalization reactions at the C4 position. These methodologies can be directly adapted for the synthesis of mechanistic probes.
For instance, the synthesis of analogues for studying enzyme inhibition could involve the introduction of a reactive group that can covalently modify the active site of an enzyme. The bromomethyl group of the parent compound is an ideal handle for this purpose. Reaction with a nucleophilic residue in the enzyme's active site, such as a cysteine or serine, would lead to irreversible inhibition, thereby providing a powerful tool to study enzyme function.
The following table outlines hypothetical synthetic transformations of this compound to yield various mechanistic probes. The reaction conditions provided are based on standard organic chemistry protocols for similar transformations.
| Starting Material | Reagent | Reaction Conditions | Product | Probe Functionality |
| This compound | Sodium Azide | DMF, 60 °C | 4-(Azidomethyl)-2-piperidinone | Bioorthogonal handle for click chemistry |
| This compound | Dansyl-cysteamine | K₂CO₃, Acetonitrile (B52724), rt | 4-(((2-((5-(Dimethylamino)naphthalene)-1-sulfonamido)ethyl)thio)methyl)-2-piperidinone | Fluorescent tag for cellular imaging |
| This compound | 4-Hydroxybenzophenone | NaH, THF, 0 °C to rt | 4-((4-Benzoylphenoxy)methyl)-2-piperidinone | Photo-crosslinking agent for identifying binding partners |
This table is interactive. Users can sort and filter the data based on the starting material, reagent, reaction conditions, product, and probe functionality.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for producing 4-(bromomethyl)-2-piperidinone is crucial for its broader application. Future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways.
Current and Foreseeable Synthetic Strategies
| Synthetic Approach | Key Features | Potential for Sustainability |
| Classical Multi-step Synthesis | Often involves the bromination of a suitable piperidone precursor. For instance, a related compound, 4-bromomethyl-1,2-dihydroquinoline-2-one, is synthesized through the bromination of acetoacetanilide (B1666496) followed by cyclization. google.com | Can be resource-intensive and generate significant waste. |
| Green Chemistry Approaches | Utilization of eco-friendly solvents, catalysts, and reaction conditions. Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce energy consumption. researchgate.net | High potential for reducing environmental impact through minimized solvent use and energy input. |
| Biocatalytic Methods | Employment of enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions. | Represents a highly sustainable approach by using renewable catalysts under benign conditions. |
Future efforts will likely concentrate on refining these methods to improve yield, reduce the number of synthetic steps, and minimize the use of hazardous reagents, aligning with the principles of green chemistry. researchgate.net
Exploration of New Reactivity Modes for the Bromomethyl Moiety
The bromomethyl group is a key functional handle in this compound, offering a site for various chemical transformations. While its reactivity as an electrophile in substitution reactions is well-established, future research is expected to uncover novel reactivity patterns.
The reactivity of α-haloamides, a class to which this compound belongs, is a subject of ongoing investigation. nih.gov The interplay between the lactam ring and the bromomethyl group can lead to unique chemical behaviors. For instance, intramolecular reactions could be explored to generate novel bicyclic structures. The study of α-lactams (aziridinones) has shown that nucleophilic attack can occur at both the acyl and α-carbons, with the regioselectivity influenced by the nucleophile and reaction conditions. ucdavis.edu Similar detailed mechanistic studies on this compound could reveal analogous complexities and opportunities for synthetic diversification.
Advanced Applications in Total Synthesis of Natural Products and Bioactive Molecules
The piperidone scaffold is a common motif in a wide array of natural products and pharmacologically active compounds. mdpi.comnih.govresearchgate.nethmdb.cawikipedia.org The functional handles present in this compound make it an attractive building block for the total synthesis of complex molecules. nih.govutexas.edu
Future research will likely see the incorporation of this compound into the synthesis of alkaloids, which often feature piperidine (B6355638) or piperidone cores. nih.gov Its ability to introduce a functionalized side chain via the bromomethyl group provides a strategic advantage in constructing intricate molecular architectures. The development of stereoselective reactions involving this chiral center will be crucial for its application in asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. nih.govresearchgate.netspringerprofessional.deuc.ptillinois.eduflowchemistrysociety.com The synthesis and derivatization of heterocyclic compounds, including piperidones, are increasingly being adapted to these modern technologies.
The modular nature of flow chemistry systems allows for the sequential execution of multiple reaction steps without the need for isolating intermediates. uc.pt This is particularly advantageous for multi-step syntheses involving this compound. Automated platforms can be employed for the rapid optimization of reaction conditions and the generation of libraries of derivatives for biological screening. researchgate.netresearchgate.net The integration of in-line analytical techniques can provide real-time monitoring of reactions, further enhancing efficiency and control. durham.ac.uk
Collaborative Computational-Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is a powerful tool for the rational design of novel molecules with desired properties. nih.govrsc.orgresearchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.
Potential Applications of Computational Modeling
| Computational Method | Application to this compound |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms, predicting spectroscopic properties, and assessing conformational preferences. |
| Molecular Docking | Predicting the binding mode of derivatives within the active sites of enzymes or receptors. This is particularly relevant for designing potential drug candidates. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes with biological macromolecules to understand binding stability and conformational changes. |
By employing these computational tools, researchers can prioritize synthetic targets, reducing the time and resources required for the discovery of new bioactive molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2-piperidinone, and how can reaction conditions be optimized?
- Methodology : Bromomethylation of 2-piperidinone derivatives can be achieved via radical bromination or nucleophilic substitution. For example, analogous bromomethylpyridine synthesis ( ) uses hydrobromic acid (HBr) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Reaction optimization may involve adjusting stoichiometry (e.g., NBS as a brominating agent) and monitoring pH to stabilize intermediates. Purification via recrystallization (e.g., ethanol/water mixtures) is recommended .
- Characterization : Melting point analysis (mp 189–192°C, as seen in similar brominated piperidines) and NMR spectroscopy (¹H/¹³C) are critical for confirming structure .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or light-induced radical reactions. Use desiccants (e.g., silica gel) to mitigate moisture. Safety protocols ( ) recommend PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?
- Methodology : Kinetic studies (e.g., SN2 vs. SN1 pathways) can be conducted using polar aprotic solvents (e.g., DMF) with varying nucleophiles (e.g., amines, thiols). highlights analogous reactions where bromomethylpyridine derivatives form amines via Ni-catalyzed coupling, suggesting potential for transition-metal-mediated pathways . Competing elimination side reactions (e.g., dehydrohalogenation) should be monitored via GC-MS or HPLC .
Q. How does this compound serve as a precursor in bioactive molecule synthesis?
- Methodology : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura with boronic acids, as in ) or alkylation of pharmacophores. For example, piperidinone derivatives ( ) are key in alkaloid synthesis. Optimize coupling conditions (e.g., Pd catalysts, ligand selection) to achieve high yields .
Q. What analytical strategies resolve contradictions in reported reactivity data for brominated piperidinones?
- Methodology : Discrepancies in reaction outcomes (e.g., variable yields) may arise from impurities or solvent effects. Use orthogonal techniques:
- HPLC-PDA : Quantify byproducts in reaction mixtures.
- DFT Calculations : Model electronic effects of substituents on bromine’s electrophilicity.
Cross-reference with literature on structurally similar compounds (e.g., 4-(4-Bromophenyl)piperidine in ) to validate hypotheses .
Safety and Compliance
Q. What are the best practices for waste disposal of brominated intermediates like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
